molecular formula C14H13NO3 B2594486 benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-72-7

benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No.: B2594486
CAS No.: 338399-72-7
M. Wt: 243.262
InChI Key: VBOUZHOUJCXUAA-CMDGGOBGSA-N
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Description

Benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is an organic compound with a unique structure that includes a furan ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of benzyl carbamate with a furan-2-yl ethene derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction may produce furan-2-yl ethane derivatives.

Scientific Research Applications

Benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets. The furan ring and carbamate group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(furan-2-yl)carbamate: Similar structure but lacks the ethenyl group.

    Furan-2-yl methyl carbamate: Contains a methyl group instead of a benzyl group.

    N-(2-furylmethyl)carbamate: Similar but with different substitution patterns on the furan ring.

Uniqueness

Benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is unique due to the presence of both the furan ring and the ethenyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(15-9-8-13-7-4-10-17-13)18-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOUZHOUJCXUAA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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